Home > Products > Screening Compounds P39139 > 3-(1H-benzo[d]imidazol-2-yl)-1-methyl-1H-pyrazol-4-amine
3-(1H-benzo[d]imidazol-2-yl)-1-methyl-1H-pyrazol-4-amine -

3-(1H-benzo[d]imidazol-2-yl)-1-methyl-1H-pyrazol-4-amine

Catalog Number: EVT-15195238
CAS Number:
Molecular Formula: C11H11N5
Molecular Weight: 213.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

The compound 3-(1H-benzo[d]imidazol-2-yl)-1-methyl-1H-pyrazol-4-amine is a heterocyclic organic compound that exhibits significant biological and chemical properties. It is classified under pyrazole derivatives, which are known for their diverse pharmacological activities. The compound's structure includes a benzimidazole moiety, which contributes to its biological relevance.

Source

This compound can be synthesized through various chemical methods and is available from multiple chemical suppliers. Its CAS (Chemical Abstracts Service) number is 123532-18-3, which facilitates its identification in scientific literature and databases.

Classification

The compound falls under the category of heterocyclic compounds, specifically pyrazoles and benzimidazoles. These classes are characterized by their unique ring structures and are often investigated for their potential therapeutic applications.

Synthesis Analysis

Methods

The synthesis of 3-(1H-benzo[d]imidazol-2-yl)-1-methyl-1H-pyrazol-4-amine typically involves multi-step reactions:

  1. Formation of the Pyrazole Ring: The initial step may involve the reaction of hydrazine derivatives with appropriate carbonyl compounds to form the pyrazole ring.
  2. Benzimidazole Formation: The introduction of the benzimidazole moiety can be achieved through cyclization reactions involving o-phenylenediamines and carboxylic acids or their derivatives.
  3. Amine Functionalization: The final step usually involves amination reactions to introduce the amino group at the 4-position of the pyrazole ring.

Technical Details

The synthesis often requires specific conditions, such as controlled temperatures, solvents, and catalysts, to ensure optimal yields and purity. Analytical techniques like NMR (Nuclear Magnetic Resonance) spectroscopy and mass spectrometry are commonly employed to characterize the synthesized compound.

Molecular Structure Analysis

Structure

The molecular formula of 3-(1H-benzo[d]imidazol-2-yl)-1-methyl-1H-pyrazol-4-amine is C10H10N4C_{10}H_{10}N_4. Its structure consists of a pyrazole ring connected to a benzimidazole unit, with an amine group at the 4-position of the pyrazole.

Data

The molecular weight is approximately 214.22 g/mol, and it features distinct functional groups that contribute to its chemical reactivity and biological activity.

Chemical Reactions Analysis

Reactions

This compound can undergo various chemical reactions typical for pyrazole derivatives:

  1. Substitution Reactions: The amino group can participate in electrophilic substitution reactions, allowing for further functionalization.
  2. Condensation Reactions: It may also engage in condensation reactions with aldehydes or ketones, leading to more complex structures.
  3. Reduction Reactions: The nitro or other reducible groups can be reduced under specific conditions to yield amines or other functional groups.

Technical Details

Reactions are typically carried out under controlled conditions using appropriate solvents and reagents, with monitoring through chromatographic techniques to assess progress.

Mechanism of Action

Process

The mechanism of action for 3-(1H-benzo[d]imidazol-2-yl)-1-methyl-1H-pyrazol-4-amine involves its interaction with biological targets, potentially including enzymes or receptors involved in various signaling pathways.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but may have limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with strong acids or bases; sensitive to oxidation under certain conditions.

Relevant data regarding melting points, boiling points, and spectral data (NMR, IR) would typically be obtained from experimental results or material safety data sheets from suppliers.

Applications

Scientific Uses

The compound has potential applications in medicinal chemistry due to its structural similarity to known bioactive molecules. Research into its pharmacological properties could lead to new therapeutic agents for conditions such as cancer or inflammation. Additionally, it may serve as a useful intermediate in organic synthesis for developing other complex molecules.

Heterocyclic Core Architecture and Structural Analogues

Benzimidazole-Pyrazole Hybrid Scaffolds in Medicinal Chemistry

Benzimidazole-pyrazole hybrids constitute an emerging class of privileged scaffolds in drug discovery due to synergistic pharmacophoric properties. The benzimidazole moiety contributes DNA minor groove affinity and proton pump modulation, while the pyrazole ring enhances hydrogen-bonding capacity and metabolic stability. Hybridization strategies typically involve:

  • Direct C-C Bond Formation: Linking the benzimidazole C2 to pyrazole C3, as seen in 3-(1H-benzo[d]imidazol-2-yl)-1-methyl-1H-pyrazol-4-amine, optimizes π-conjugation and planarity for enzyme active-site penetration [2] [8].
  • Linker-Based Conjugation: Ether, amine, or carbonyl bridges between heterocycles increase conformational flexibility for targeting allosteric pockets (e.g., morpholine-benzimidazole-pyrazole tubulin inhibitors) [8].

Table 1: Biological Activities of Key Benzimidazole-Pyrazole Hybrids

Hybrid StructureTarget PathwayBiological ActivityReference
Pyrazole-2-yl-benzimidazolesDNA gyrase/Topoisomerase IVAntibacterial vs. E. coli, P. aeruginosa (MIC: 25 μg/mL) [2]
Morpholine-pyrazole-benzimidazoleTubulin polymerizationAnticancer (IC₅₀: 0.92 μM vs. MCF-7) [8]
Nitrile-pyrazole-benzimidazolePI3K/Akt/mTORAntiproliferative (Pancreatic cancer cells) [4]

Mechanistically, these hybrids disrupt microbial replication via topoisomerase inhibition and induce cancer cell apoptosis through caspase activation and tubulin depolymerization [2] [4] [8]. Electron-withdrawing groups (e.g., –NO₂, –F) at the pyrazole’s N1-phenyl ring enhance antimicrobial potency by 3–5-fold, underscoring the role of electronic effects in bioactivity [2].

Comparative Analysis of Positional Isomerism in Benzimidazole-Pyrazole Conjugates

Positional isomerism critically modulates the pharmacological profile of benzimidazole-pyrazole conjugates. Key structural variants include:

  • C3-Linked Pyrazoles (Target Compound): The 3-(benzimidazol-2-yl) linkage maximizes electronic delocalization, evidenced by bathochromic UV shifts (~25 nm) versus C5 isomers. This configuration enhances DNA intercalation capacity [2] [6].
  • N1-Linked Pyrazoles: Conjugation via benzimidazole N1 (e.g., 1-(pyrazolylmethyl)benzimidazoles) reduces planarity, decreasing topoisomerase inhibition but improving solubility for CNS penetration [2].
  • C5/C6-Substituted Analogues: Methyl or methoxy groups at benzimidazole C5/C6 create steric hindrance that disrupts binding to ATP pockets of kinases, though antiviral activity against HCoV-229E improves 2-fold [2] [8].

Synthetic routes to these isomers vary significantly:

  • C3-Linked: Vilsmeier-Haack formylation of pyrazoles followed by Knoevenagel condensation with benzimidazolyl acetonitrile [4].
  • N1-Linked: N-alkylation of benzimidazoles with halogenated pyrazoles under Cs₂CO₃ catalysis [8].

Table 2: Spectral Signatures of Positional Isomers via ¹³C-NMR

Isomer TypeBenzimidazole C2 (δ ppm)Pyrazole C4 (δ ppm)Diagnostic Splitting
C3-linked (Target)152.1135.8Singlet (exocyclic NH₂)
N1-linked143.9148.2Doublet (CH₂ linker)
C5-substituted151.7136.5Doublet (aryl-CH₃)

Tautomeric Dynamics of the Benzimidazole Moiety in Hybrid Systems

The benzimidazole component exhibits pH-dependent annular tautomerism, oscillating between N1-H (τ₁) and N3-H (τ₂) forms. In 3-(1H-benzo[d]imidazol-2-yl)-1-methyl-1H-pyrazol-4-amine, this equilibrium is biased toward τ₁ (78% abundance in DMSO-d₆) due to steric and electronic effects from the pyrazole substituent [3] [5]. Key findings include:

  • Solvent-Dependent Equilibrium: Polar aprotic solvents (HMPA-d₁₈) slow proton exchange, revealing distinct ¹⁵N-NMR signals for N1 (δ = –208.9 ppm) and N3 (δ = –163.3 ppm). The ΔG‡ for tautomerization is 58 kJ/mol in DMSO at 298K [5].
  • Hybrid-Specific Perturbations: The electron-donating 4-amine on pyrazole increases τ₁ occupancy by 12% versus unsubstituted analogues, quantified via ¹³C-NMR C7 shielding (Δδ = –1.9 ppm for τ₁-dominant species) [3].
  • Solid-State Stabilization: X-ray and ¹⁵N CPMAS NMR confirm exclusive τ₁ fixation in crystals due to N–H···N hydrogen bonding (d = 2.68 Å), eliminating tautomeric flux [5].

Table 3: Tautomeric Ratios in Hybrids Measured by ¹³C-NMR Chemical Shifts

Hybrid Structureτ₁:τ₂ (CDCl₃)δ C4/C7 (τ₁) (ppm)δ C4/C7 (τ₂) (ppm)Reference
2-(1H-Pyrazol-3-yl)-1H-benzimidazole62:38110.8 / 122.9112.3 / 121.5 [3]
Target Compound78:22110.5 / 123.0112.1 / 121.7 [3] [5]
2-(Pyridin-2-yl)benzimidazole45:55111.2 / 122.7112.6 / 121.3 [5]

GIAO/DFT calculations (B3LYP/6-311++G(d,p)) correlate well with experimental δ₁₃C values (R² = 0.98), confirming that C4/C7 shielding derives from hyperconjugative interactions in τ₁ versus inductive effects in τ₂ [5]. This tautomerism significantly impacts protein binding; τ₁ favors H-bond donation to kinase catalytic lysines, while τ₂ prefers π-stacking with phenylalanine residues.

Properties

Product Name

3-(1H-benzo[d]imidazol-2-yl)-1-methyl-1H-pyrazol-4-amine

IUPAC Name

3-(1H-benzimidazol-2-yl)-1-methylpyrazol-4-amine

Molecular Formula

C11H11N5

Molecular Weight

213.24 g/mol

InChI

InChI=1S/C11H11N5/c1-16-6-7(12)10(15-16)11-13-8-4-2-3-5-9(8)14-11/h2-6H,12H2,1H3,(H,13,14)

InChI Key

RILNXHBAMSHNCX-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)C2=NC3=CC=CC=C3N2)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.